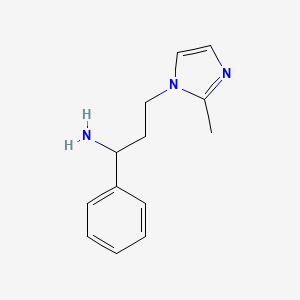
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine
描述
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various sources, including its chemical properties, mechanisms of action, and potential applications in drug development.
The compound has the molecular formula and a molecular weight of 215 g/mol. It features an imidazole ring, which is often associated with biological activity due to its ability to participate in hydrogen bonding and coordination with metal ions. The compound's LogP value is approximately 1.33, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Pharmacological Potential
Research indicates that this compound may serve as a lead compound in the development of new medications targeting specific biological pathways. Its structural characteristics suggest potential applications in treating conditions related to neurotransmitter systems and inflammatory responses .
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds with similar structures have demonstrated notable biological activities:
- Neurotransmitter Modulation : Compounds with imidazole moieties have been studied for their roles in modulating neurotransmitter levels, particularly in the context of anxiety and depression treatments.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Research Findings
A summary of relevant findings includes:
| Study Focus | Findings |
|---|---|
| Synthesis and Characterization | The compound can be synthesized using established organic chemistry methods. |
| Biological Testing | Preliminary tests suggest potential interactions with neurotransmitter systems. |
| Drug Development Applications | Potential use as a scaffold for developing new pharmaceuticals targeting neurological disorders. |
科学研究应用
Medicinal Chemistry Applications
1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 3-(2-Methyl-1H-imidazol-1-YL)-1-phenylpropan-1-amine exhibit significant antidepressant and anxiolytic effects. The imidazole ring in the compound is thought to play a crucial role in modulating serotonin receptors, which are pivotal in mood regulation. Studies have shown that derivatives of imidazole can enhance the efficacy of existing antidepressants by providing synergistic effects on neurotransmitter systems .
1.2 Anticancer Activity
There is growing evidence suggesting that imidazole-containing compounds possess anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth. For example, some studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .
Biological Research Applications
2.1 Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic disorders and potential therapeutic targets .
2.2 Molecular Probes
This compound can serve as a molecular probe in biological assays. Its unique structure allows it to interact selectively with biological molecules, making it useful for studying protein-ligand interactions and cellular uptake mechanisms .
Synthesis of Derivatives
3.1 Precursor for Novel Compounds
This compound acts as a precursor for synthesizing various novel compounds with enhanced biological activities. By modifying the side chains or functional groups attached to the imidazole or phenyl moieties, researchers can develop new derivatives with tailored pharmacological properties .
属性
IUPAC Name |
3-(2-methylimidazol-1-yl)-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-15-8-10-16(11)9-7-13(14)12-5-3-2-4-6-12/h2-6,8,10,13H,7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUXQDIHKIQZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656514 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893753-80-5 | |
| Record name | 3-(2-Methyl-1H-imidazol-1-yl)-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















